Positional Isomerism: Pyridine-2-carboxamide vs. Pyridine-3-carboxamide Regioisomers Determine Hydrogen-Bond Donor/Acceptor Geometry
The target compound bears a pyridine-2-carboxamide terminus, whereas the closest commercially available analog, N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide, carries the carboxamide at the pyridine 3-position . This regioisomeric shift relocates the amide NH and carbonyl oxygen by approximately 2.4 Å (center-to-center distance between pyridine C2 and C3), fundamentally altering the vector of hydrogen-bond donation/acceptance—a critical determinant of target binding. In kinase inhibitor programs, pyridine-2-carboxamides have demonstrated superior hinge-region binding to HPK1 with >637-fold selectivity over GCK-like kinase, a property attributed to the specific geometry of the 2-carboxamide that is inaccessible to the 3-substituted isomer [1]. The pyridine-2-carboxamide motif also provides a more favorable chelation geometry for metal-ion-mediated interactions (e.g., with the catalytic Mg²⁺ in DNA gyrase B), as evidenced by the sub-micromolar GyrB IC₅₀ values (0.28–1.21 µM) achieved by N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides that exploit a related 2-carboxamide binding mode [2].
| Evidence Dimension | Carboxamide regioisomerism: pyridine-2-carboxamide vs. pyridine-3-carboxamide |
|---|---|
| Target Compound Data | Pyridine-2-carboxamide (C2 attachment); MW 308.33; amide NH and C=O positioned for bidentate H-bonding with adjacent acceptor/donor pairs in kinase hinge regions and metal-chelation pockets |
| Comparator Or Baseline | N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide (EVT-15238716, MW 308.33); amide vector shifted ~60° relative to pyridine ring plane, altering target complementarity |
| Quantified Difference | Approx. 2.4 Å displacement of H-bond donor/acceptor; pyridine-2-carboxamide HPK1 inhibitor selectivity >637-fold (class-level reference); GyrB IC₅₀ advantage of 2-carboxamide-containing analogs: 0.28–1.21 µM vs. structurally related non-2-carboxamide controls |
| Conditions | In silico geometry comparison (PyMol/CCDC); HPK1 enzymatic and cellular selectivity assays (class-level reference); DNA gyrase B inhibition assay (E. coli GyrB, ATPase activity) |
Why This Matters
For procurement decisions in kinase or antibacterial programs, the 2-carboxamide regioisomer provides a binding geometry that the 3-carboxamide isomer cannot replicate, making them non-interchangeable in SAR studies.
- [1] ACS Publications. J. Med. Chem. 2024. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. View Source
- [2] Xue, W. et al. J. Enzyme Inhib. Med. Chem. 2022, 37, 1620–1631. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. View Source
